molecular formula C9H12ClN B1601351 N-[2-(2-Chlorophenyl)ethyl]-N-methylamine CAS No. 52516-17-3

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine

Cat. No.: B1601351
CAS No.: 52516-17-3
M. Wt: 169.65 g/mol
InChI Key: DTJKAALGEAHUIV-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Sigma Receptor Binding and Therapeutic Potential

  • A study by de Costa et al. (1992) on the synthesis, characterization, and biological evaluation of a class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, including N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, identified these compounds as superpotent sigma ligands with subnanomolar affinity. This research highlights the potential of these compounds in understanding the functional role of sigma receptors and in developing novel therapeutic agents (de Costa et al., 1992).

Potential SPECT Imaging Agents

  • He et al. (1993) synthesized and evaluated 2-, 3-, and 4-iodophenyl derivatives of high-affinity sigma ligand N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine for their capacity to label sigma-1 and sigma-2 subtypes in vitro. The study indicated the feasibility of using such compounds for SPECT imaging of sigma receptors, providing a valuable tool for the diagnosis and study of diseases (He et al., 1993).

Enzymatic and Chemical Studies

  • The enzymatic resolution of amines, including those structurally related to N-[2-(2-Chlorophenyl)ethyl]-N-methylamine, showcases the versatility of these compounds in chemical synthesis and potential pharmaceutical applications. For example, the kinetic resolution of (R,S)-1-(4-chlorophenyl)ethylamine by Novozym 435 to prepare a novel triazolopyrimidine herbicide demonstrates the practical application of such compounds in producing optically pure intermediates for herbicide synthesis (Zhang et al., 2018).

Photocatalytic N-Methylation of Amines

  • Photocatalytic N-methylation of amines, including those related to this compound, using palladium-loaded titanium dioxide (Pd/TiO2), represents an innovative approach to functionalizing heterocycles and pharmaceutical intermediates. This method enables the facile synthesis of tertiary N-methylamines, highlighting the compound's utility in the synthesis of pharmaceuticals (Wang et al., 2018).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJKAALGEAHUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493349
Record name 2-(2-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52516-17-3
Record name 2-(2-Chlorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

At 0° C., a solution of iodine (29.9 g, 0.12 mol) in THF (100 ml) was added dropwise to a suspension of sodium borohydride (11.1 g, 0.29 mol) and 2-(2-chlorophenyl)-N-methylacetamide (21.6 g, 0.12 mol) in THF (150 ml). After the addition was completed, the reaction mixture was heated to reflux for 16 hours. It was cooled to 0° C. Methanol (150 ml) was added dropwise. The solvent was removed in vacuo. The residue was dissolved in a mixture of tert-butyl methyl ether (200 ml) and a 20% aqueous solution of sodium hydroxide (200 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×100 ml). The combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (300 g), using a mixture of DCM/methanol/25% aqueous ammonia (first: 100:10:1, then: 100:20:2, then 100:30:3) as eluent, to give 3.82 g of N-[2-(2-chlorophenyl)ethyl]-N-methylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-Chlorophenyl)ethyl]-N-methylamine
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N-[2-(2-Chlorophenyl)ethyl]-N-methylamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.